molecular formula C14H14N2O4 B1622938 ethyl 6-amino-5-cyano-4-(2-furyl)-2-methyl-4H-pyran-3-carboxylate CAS No. 72568-56-0

ethyl 6-amino-5-cyano-4-(2-furyl)-2-methyl-4H-pyran-3-carboxylate

Cat. No. B1622938
CAS RN: 72568-56-0
M. Wt: 274.27 g/mol
InChI Key: ONXZBQSHSGQIFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Ethyl 6-amino-5-cyano-4-(2-furyl)-2-methyl-4H-pyran-3-carboxylate” is a compound that belongs to the class of pyrans . Pyrans are structural fragments of various natural products that often exhibit antitumor activity and include flavonoids, coumarins, pyranocoumarins, cyanogenic glucosides, iridoids, and antioxidants .


Synthesis Analysis

This compound can be synthesized from methyl-2,4-dioxobutanoates and arylidenemalononitriles . The reaction is carried out in i-PrOH with gentle heating in the presence of catalytic amounts of morpholine .


Molecular Structure Analysis

The molecular formula of this compound is C13H18N2O3 . The two H atoms of the NH2 group are engaged in hydrogen bonding with the N atom of the cyano group and with one O atom of the ethoxy-carbonyl group .


Chemical Reactions Analysis

The compound is part of a class of compounds known as 4H-pyrans, which are known to possess antimicrobial, antiviral, analgesic, and antitumor activity .

Scientific Research Applications

Theoretical Characterization and Supra-molecular Assemblies

In a study by Chowhan et al. (2020), a theoretical characterization of substituted pyran derivatives, including ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate, was conducted using DFT calculations. The research highlighted the formation of interesting supra-molecular assemblies in these compounds, focusing on their unique interactions, such as H-bonds and π–stacking interactions, due to their special substitution patterns (Chowhan, Gupta, Sharma, & Frontera, 2020).

Synthesis and Structural Analysis

A study by Hai et al. (2017) synthesized some ethyl 6-amino-5-cyano-2-methyl-4-aryl-4H-pyran-3-carboxylates using a three-component reaction. This research examined the role of different catalysts and confirmed the structures of the compounds using modern spectroscopic methods (Hai, Thanh, Thi Le, Thuy, & Tung, 2017).

Reaction with Nucleophilic Reagents

Harb et al. (1989) explored the conversion of ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates into various derivatives, demonstrating the versatile reactions of these compounds with nucleophilic reagents (Harb, Hesien, Metwally, & Elnagdi, 1989).

Ultrasound-Assisted Synthesis

Kumbhani et al. (2022) reported the ultrasound-assisted synthesis of a new series of ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate. Their research highlighted the advantages of this method, such as simplicity, reduced reaction time, and good yields (Kumbhani, Vaghani, Patel, & Zaliya, 2022).

Catalytic Synthesis and Antioxidant Activity

El-bayouki et al. (2014) focused on the efficient catalytic synthesis of ethyl 6-amino-5-cyano-2-methyl-4-aryl-4H-pyran-3-carboxylates. This study also assessed the antioxidant activities of the synthesized compounds, showcasing their potential biological relevance (El-bayouki, Basyouni, Khatab, El-Basyoni, Hamed, & Mostafa, 2014).

Solvent-Free Synthesis

Smits et al. (2013) demonstrated the environmentally friendly synthesis of 6-amino-5-cyano-4-aryl-4H-pyran derivatives, including the compound , under solvent-free conditions. This study provides insights into green chemistry approaches in synthesizing these derivatives (Smits, Belyakov, Plotniece, & Duburs, 2013).

properties

IUPAC Name

ethyl 6-amino-5-cyano-4-(furan-2-yl)-2-methyl-4H-pyran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4/c1-3-18-14(17)11-8(2)20-13(16)9(7-15)12(11)10-5-4-6-19-10/h4-6,12H,3,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONXZBQSHSGQIFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC(=C(C1C2=CC=CO2)C#N)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50389615
Record name ethyl 6-amino-5-cyano-4-(2-furyl)-2-methyl-4H-pyran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50389615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

72568-56-0
Record name ethyl 6-amino-5-cyano-4-(2-furyl)-2-methyl-4H-pyran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50389615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of (2-furanylmethylene)malononitrile (0.72 g, 5.0 mmole) in hot ethanol (5.0 ml) was added ethyl acetoacetate (0.647 ml, 5.0 mmole) followed by 1 drop of pyrrolidine. The mixture was refluxed for 15 h. Upon cooling the mixture to room temperature a precipitate formed. The mixture was filtered to provide the desired product (0.753 g, 55%) as pinkish powder. Rf=0.4 in 50% ethyl actetate:hexanes. 1H NMR (400 MHz; CDCl3) d 7.295 (m, 1H); 6.27 (dd, 1H, J=3.1, 1.95 Hz); 6.10 (d, 1H, J=3.1 Hz); 4.63 (s, 1H); 4.50 (bs, 2H); 4.22-4.07 (m, 2H); 2.36 (s, 3H); 1.20 (t, 3H, J=7.0 Hz). LC MS shows MH+ at 275.
Quantity
0.72 g
Type
reactant
Reaction Step One
Quantity
0.647 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Yield
55%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
ethyl 6-amino-5-cyano-4-(2-furyl)-2-methyl-4H-pyran-3-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 6-amino-5-cyano-4-(2-furyl)-2-methyl-4H-pyran-3-carboxylate
Reactant of Route 3
Reactant of Route 3
ethyl 6-amino-5-cyano-4-(2-furyl)-2-methyl-4H-pyran-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.